

Technical Guide: Characterization of Fmoc-Sar-Sar-Sar-OH

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Compound of Interest

Compound Name: *Fmoc-Sar-Sar-Sar-OH*

Cat. No.: *B13910653*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data for **Fmoc-Sar-Sar-Sar-OH**, a key building block in peptide synthesis. The following sections detail its structural and analytical characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a valuable resource for its application in research and drug development.

Compound Overview

Fmoc-Sar-Sar-Sar-OH is a tripeptide composed of three sarcosine (N-methylglycine) units with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus while the peptide chain is elongated. The sarcosine residues, being N-methylated amino acids, can impart unique conformational properties and increased enzymatic stability to the resulting peptides, making them of significant interest in peptidomimetic and drug design.

Chemical Structure:

- Molecular Formula: $C_{24}H_{27}N_3O_6$
- Molecular Weight: 453.49 g/mol

- Appearance: White to off-white solid

Analytical Data

The following sections present the experimental data obtained from ^1H NMR and LC-MS analyses of **Fmoc-Sar-Sar-Sar-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy was performed to confirm the chemical structure of **Fmoc-Sar-Sar-Sar-OH**. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent.

Table 1: ^1H NMR Chemical Shift Data for **Fmoc-Sar-Sar-Sar-OH** (400 MHz, DMSO-d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.65	br s	1H	-COOH
7.89	d, J=7.5 Hz	2H	Fmoc aromatic protons
7.72	d, J=7.5 Hz	2H	Fmoc aromatic protons
7.42	t, J=7.4 Hz	2H	Fmoc aromatic protons
7.33	t, J=7.4 Hz	2H	Fmoc aromatic protons
4.35 - 4.22	m	3H	Fmoc -CH- and -CH ₂ -O-
4.13 - 3.85	m	6H	Sarcosine α -CH ₂ protons
3.06 - 2.80	m	9H	Sarcosine N-CH ₃ protons

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weight of **Fmoc-Sar-Sar-Sar-OH** and to assess its purity. The analysis was performed using electrospray ionization (ESI) in positive ion mode.

Table 2: Mass Spectrometry Data for **Fmoc-Sar-Sar-Sar-OH**

Parameter	Value
Ionization Mode	ESI Positive
Calculated [M+H] ⁺	454.19
Observed [M+H] ⁺	454.1
Purity (LC)	95.58% [1]

Experimental Protocols

The following protocols describe the methodologies used to obtain the NMR and mass spectrometry data.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **Fmoc-Sar-Sar-Sar-OH** was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: A Bruker 400 MHz NMR spectrometer was used for data acquisition.
- Acquisition Parameters:
 - Pulse Program: Standard ¹H acquisition.
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased. The solvent peak (DMSO-d₆ at 2.50 ppm) was used as the internal reference.

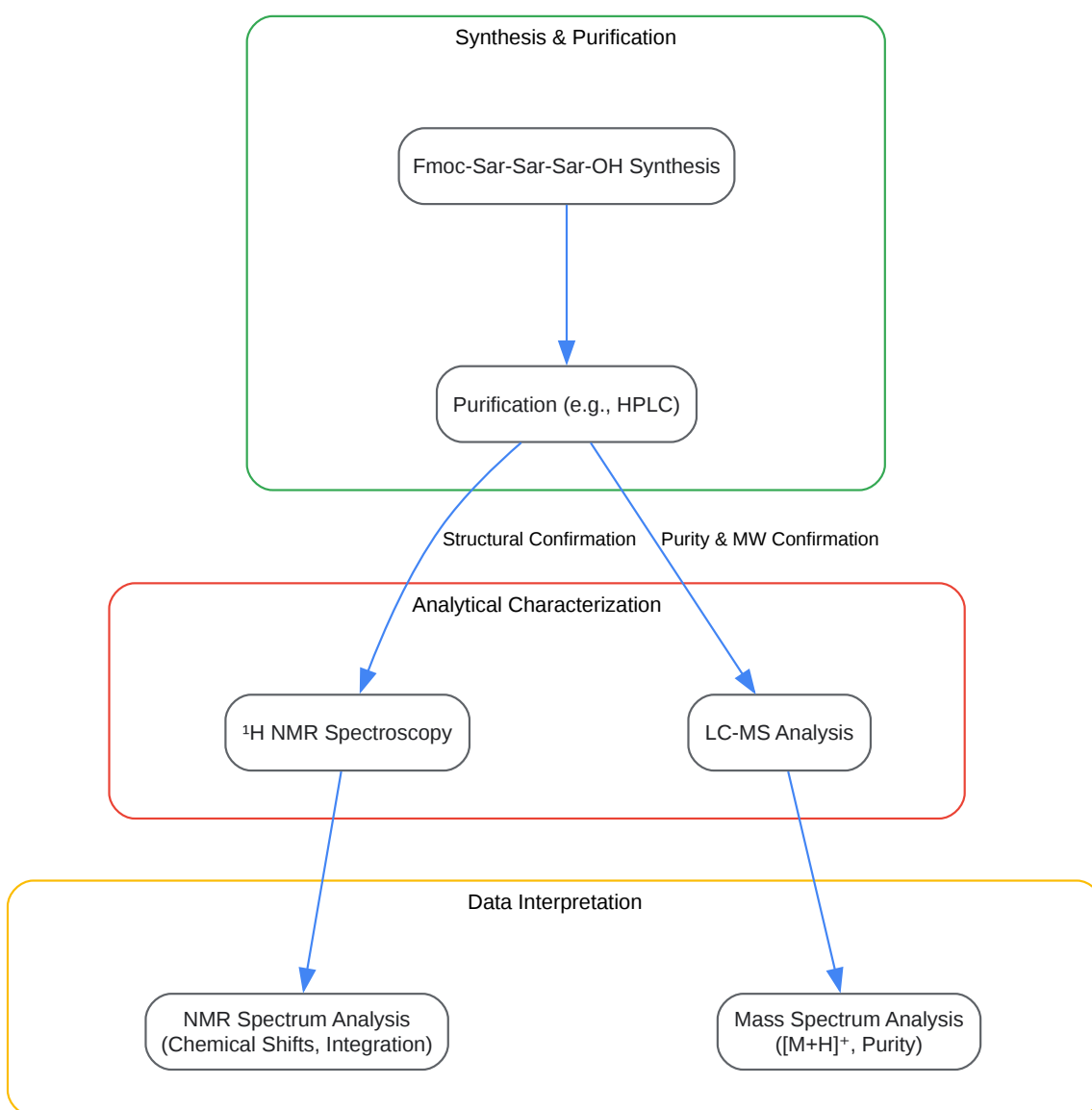
LC-MS Protocol

- Sample Preparation: A stock solution of **Fmoc-Sar-Sar-Sar-OH** was prepared by dissolving 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. The stock solution was further diluted for injection.
- Instrumentation:
 - LC System: Agilent 1260 Infinity II or equivalent.
 - MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.
- LC Method:
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
- MS Method:
 - Ionization Mode: ESI Positive.
 - Scan Range: m/z 100 - 1000.
 - Capillary Voltage: 3500 V.

- Fragmentor Voltage: 70 V.

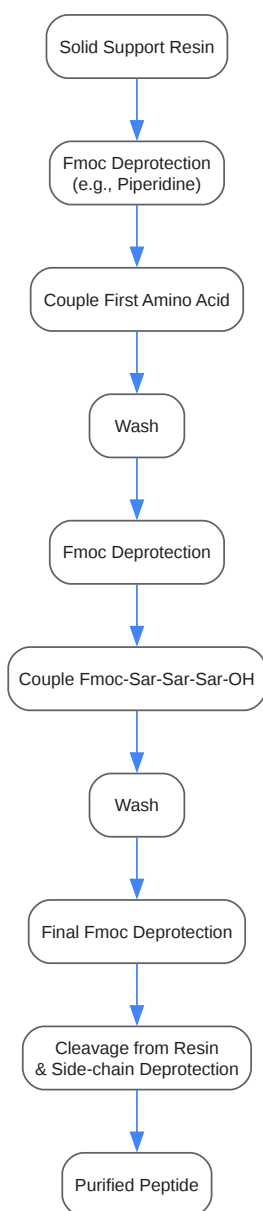
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of **Fmoc-Sar-Sar-Sar-OH** and its role in solid-phase peptide synthesis.



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Caption: Workflow for the synthesis and analytical characterization of **Fmoc-Sar-Sar-Sar-OH**.

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Caption: Role of **Fmoc-Sar-Sar-Sar-OH** in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.

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References

- 1. medchemexpress.com [medchemexpress.com]
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